molecular formula C13H13N3S B3038265 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine CAS No. 843622-17-3

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine

Cat. No. B3038265
CAS RN: 843622-17-3
M. Wt: 243.33 g/mol
InChI Key: SHMYJDZPJJBVQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions . For instance, the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides involves the design and synthesis based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .

Scientific Research Applications

Metal Complex Synthesis and Biological Activity

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine derivatives are utilized in synthesizing new metal complexes. A study by Al‐Hamdani and Al Zoubi (2015) involved creating a tridentate ligand from a reaction involving a compound related to 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine. The metal complexes exhibited various geometries and were characterized for their biological activity against bacterial species, including both Gram-positive and Gram-negative bacteria (Al‐Hamdani & Al Zoubi, 2015).

CDK Inhibitors in Cancer Research

In the realm of cancer research, derivatives of 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine have been explored as cyclin-dependent kinase inhibitors. Wang et al. (2004) reported on the synthesis and biological activity of these derivatives, showcasing their potential in treating cancers through inhibiting cellular proliferation and inducing apoptosis (Wang et al., 2004).

Investigation of Vanadyl Complexes

Al‐Hamdani et al. (2016) conducted research on azo-Schiff base compounds synthesized from reactions involving a related compound. These compounds and their vanadyl complexes were characterized and screened for biological activity, particularly against various bacterial species (Al‐Hamdani et al., 2016).

Dynamin GTPase Inhibitors

In neurobiology, derivatives of this compound have been used to develop inhibitors of dynamin GTPase. Gordon et al. (2013) focused on synthesizing compounds with the tertiary dimethylamino-propyl moiety for potent inhibition of dynamin GTPase, which is crucial for understanding cellular processes like endocytosis (Gordon et al., 2013).

Future Directions

The future directions for the study of this compound could involve further synthesis and evaluation of its biological activities. Given the potential biological activities of similar compounds, “4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine” could be a potential target for future drug development .

Mechanism of Action

Target of Action

The primary target of 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch into shorter sugar molecules, which are then used by the body for energy .

Mode of Action

The compound interacts with the α-amylase enzyme, inhibiting its activity . This inhibition prevents the enzyme from breaking down starch into sugars, thereby reducing the amount of sugar that enters the bloodstream .

Biochemical Pathways

The inhibition of α-amylase affects the carbohydrate digestion pathway . Normally, α-amylase breaks down complex carbohydrates into simpler sugars that can be absorbed into the bloodstream. By inhibiting this enzyme, the compound reduces the breakdown of carbohydrates, leading to a decrease in blood sugar levels .

Result of Action

The primary result of the compound’s action is a reduction in blood sugar levels . By inhibiting α-amylase, the compound prevents the breakdown of carbohydrates into sugars, reducing the amount of sugar that enters the bloodstream . This could potentially be beneficial in managing conditions such as type II diabetes, where blood sugar levels are often uncontrollably high .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to interact with its target. Additionally, the compound’s efficacy can be influenced by the individual’s diet, as the amount of starch in the diet can affect the level of α-amylase activity .

properties

IUPAC Name

4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-8-12(10-7-17-13(14)15-10)9-5-3-4-6-11(9)16(8)2/h3-7H,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMYJDZPJJBVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327933
Record name 4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine

CAS RN

843622-17-3
Record name 4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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